Ethyl 4-methylisoxazole-5-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 4-methylisoxazole-5-carboxylate can be represented by the SMILES stringCCOC(=O)c1cnoc1C
. Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical and Chemical Properties Analysis
This compound has a refractive index of n20/D 1.460 and a density of 1.118 g/mL at 25 °C . Its molecular weight is 155.15 .Scientific Research Applications
Deamination in Immunomodulatory Agents
Ryng and Szostak (2009) describe the peculiar behavior of ethyl 4-methylisoxazole-5-carboxylate during deamination. This process results in the formation of ethyl ester of 3-methylisoxazole-4-carboxylic acid, which is a precursor for new immunomodulatory agents (Ryng & Szostak, 2009).
Lateral Lithiation Techniques
Zhou and Natale (1998) have worked on the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, demonstrating a clean reaction at the C-5 methyl group, useful in synthesizing AMPA analogs (Zhou & Natale, 1998).
Biomimetic Synthesis Applications
Moorthie, McGarrigle, Stenson, and Aggarwal (2007) developed a high-yielding synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a precursor in the biomimetic synthesis of α-cyclopiazonic acid (Moorthie et al., 2007).
Isoxazole-3(2H)-one Rearrangement Studies
Brehm, Madsen, Johansen, and Krogsgaard-Larsen (1991) explored the treatment of 5-tert-butyl-4-methylisoxazole-3-ol with ethyl chloroacetate, revealing unexpected products and insights into isoxazole-3(2H)-one rearrangements (Brehm et al., 1991).
Immunomodulating Action and SAR Studies
Ryng, Zimecki, Sonnenberg, and Mokrosz (1999) synthesized a series of 5-amino-3-methylisoxazole-4-carboxylic acid amides, assessing their immunological activities and structure-activity relationships, highlighting the potential of this compound derivatives in immunomodulation (Ryng et al., 1999).
Pyrazole-4-carboxylate Derivatives and Analgesic Properties
Gokulan, Jayakar, Alagarsamy, and Solomon (2012) synthesized a series of ethyl 1H-pyrazole-4-carboxylate derivatives and evaluated their analgesic and anti-inflammatory properties, suggesting potential pharmaceutical applications (Gokulan et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-methyl-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)4-8-11-6/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUQVJATTBOWGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NO1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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